4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE
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Overview
Description
4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The presence of the triazine ring and various functional groups in its structure makes it a versatile molecule for various scientific applications.
Preparation Methods
The synthesis of 4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE typically involves the substitution of chloride ions in cyanuric chloride with different amines. The reaction is carried out in the presence of sodium carbonate as an acid scavenger to neutralize the liberated hydrochloric acid . The reaction conditions can be optimized using microwave irradiation, which provides the desired products in less time, with good yield and higher purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its antimicrobial and anticancer properties make it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects against various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine ring and attached functional groups allow it to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .
Comparison with Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives with different substituents. These compounds share the triazine core but differ in their biological activities and applications. For example, some triazine derivatives are more effective as antimicrobial agents, while others are better suited for anticancer applications . The unique combination of functional groups in 4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE makes it a versatile and valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[(E)-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8/c23-15-17-9-11-18(12-10-17)16-24-29-21-26-20(25-19-7-3-1-4-8-19)27-22(28-21)30-13-5-2-6-14-30/h1,3-4,7-12,16H,2,5-6,13-14H2,(H2,25,26,27,28,29)/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARPYHZJXWGZHI-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C#N)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)C#N)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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